N-(3-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)cyclohexanecarboxamide
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Overview
Description
N-(3-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodiazole ring, a chlorophenoxy group, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a chlorophenol derivative reacts with an appropriate alkylating agent.
Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the intermediate product with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkylating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biology: It is used in studies related to cellular signaling pathways and receptor interactions.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-(2-(4-CHLOROPHENOXY)ACETAMIDO)BICYCLO[1.1.1]PENTAN-1-YL)-2-CYCLOBUTANE-1-CARBOXAMIDE: This compound shares structural similarities and is used as an ATF4 inhibitor for treating cancer and other diseases.
4-Chlorophenoxyacetic Acid: Known for its use as a plant growth regulator, this compound has a similar chlorophenoxy group.
Uniqueness
N-(3-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE is unique due to its combination of a benzodiazole ring, chlorophenoxy group, and cyclohexanecarboxamide moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C25H30ClN3O2 |
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Molecular Weight |
440.0 g/mol |
IUPAC Name |
N-[3-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]propyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C25H30ClN3O2/c26-20-12-14-21(15-13-20)31-18-17-29-23-10-5-4-9-22(23)28-24(29)11-6-16-27-25(30)19-7-2-1-3-8-19/h4-5,9-10,12-15,19H,1-3,6-8,11,16-18H2,(H,27,30) |
InChI Key |
MBHNEURZWTUURA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCCC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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